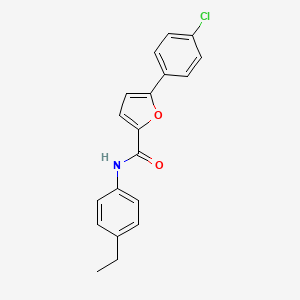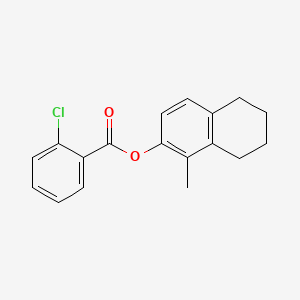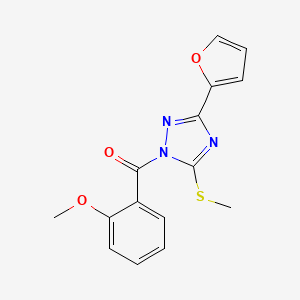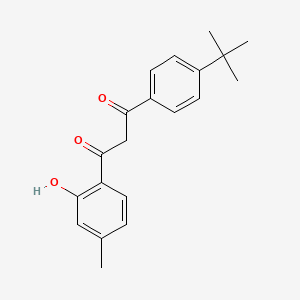![molecular formula C15H13BrN2OS B5829897 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5829897.png)
4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide, also known as BMTB, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. BMTB is a thioamide derivative of 4-bromobenzamide and has been studied extensively for its biological properties.
Mécanisme D'action
The mechanism of action of 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide involves its interaction with various biological targets such as enzymes and receptors. 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has also been shown to modulate the activity of ion channels such as TRPV1, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects such as inducing apoptosis in cancer cells, enhancing cognitive function, and reducing inflammation. 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has also been shown to modulate the activity of ion channels, which are involved in pain perception and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments such as its ability to inhibit the activity of histone deacetylases and modulate the activity of ion channels. However, 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide also has limitations such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide research such as developing new derivatives with improved efficacy and safety profiles, studying its potential applications in other fields such as immunology and infectious diseases, and investigating its mechanism of action in more detail.
In conclusion, 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has potential applications in various fields such as cancer research, neuroscience, and drug discovery. Its mechanism of action involves its interaction with various biological targets such as enzymes and receptors. 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments but also has limitations such as its low solubility in water and potential toxicity at high concentrations. There are several future directions for 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide research, and further studies are needed to fully understand its potential applications and mechanism of action.
Méthodes De Synthèse
The synthesis of 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-bromobenzoyl chloride with 2-methylaniline and carbon disulfide in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide as a white solid.
Applications De Recherche Scientifique
4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In drug discovery, 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
4-bromo-N-[(2-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS/c1-10-4-2-3-5-13(10)17-15(20)18-14(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMKSSSFMSTAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5829823.png)

![3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5829836.png)
![2,2'-{[(4-chlorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5829840.png)

![2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5829851.png)
![3-(4-chlorophenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5829852.png)
![isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5829871.png)


![N-(3-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5829888.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5829890.png)